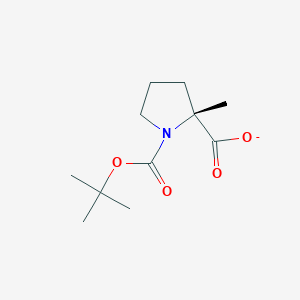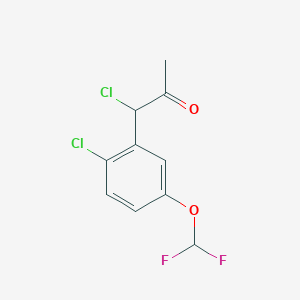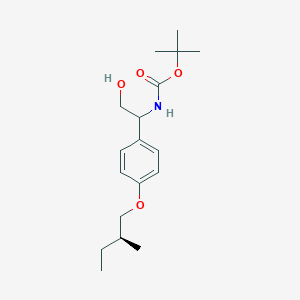![molecular formula C20H32O5 B14040472 7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostaglandin E2, also known as dinoprostone, is a naturally occurring prostaglandin with significant physiological and pharmacological roles. It is a lipid compound derived from arachidonic acid and is involved in various biological processes, including inflammation, fever, and the regulation of smooth muscle activity. Prostaglandin E2 is widely used in medicine, particularly in labor induction and the management of certain cardiovascular conditions .
准备方法
Synthetic Routes and Reaction Conditions: Prostaglandin E2 can be synthesized through several chemical routes. One common method involves the oxidation of arachidonic acid by cyclooxygenase enzymes to form prostaglandin endoperoxides, which are then converted to Prostaglandin E2 through specific enzymatic reactions .
Industrial Production Methods: In industrial settings, Prostaglandin E2 is typically produced using biotechnological processes that involve the fermentation of genetically modified microorganisms. These microorganisms are engineered to express the necessary enzymes for the conversion of arachidonic acid to Prostaglandin E2 .
化学反应分析
Types of Reactions: Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic processing and biological activity.
Common Reagents and Conditions:
Oxidation: Prostaglandin E2 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific functional groups involved.
Major Products: The major products formed from these reactions include various prostaglandin derivatives, which can have distinct biological activities and therapeutic applications .
科学研究应用
Prostaglandin E2 has a wide range of scientific research applications across multiple fields:
Chemistry:
- Used as a model compound for studying lipid oxidation and enzymatic reactions.
Biology:
- Plays a crucial role in cell signaling and the regulation of immune responses.
- Involved in the modulation of inflammation and pain.
Medicine:
- Widely used in labor induction and the management of postpartum hemorrhage.
- Investigated for its potential therapeutic effects in conditions such as pulmonary hypertension and cancer .
Industry:
作用机制
Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). These receptors activate various intracellular signaling pathways, leading to diverse physiological responses. For example, activation of EP2 and EP4 receptors stimulates the production of cyclic adenosine monophosphate (cAMP), which mediates anti-inflammatory and vasodilatory effects .
相似化合物的比较
Prostaglandin E2 is part of a larger family of prostaglandins, which includes compounds such as Prostaglandin E1, Prostaglandin F2α, and Prostaglandin I2. While these compounds share structural similarities, they have distinct biological activities and therapeutic applications:
Prostaglandin E1: Primarily used for its vasodilatory effects in the treatment of erectile dysfunction and certain cardiovascular conditions.
Prostaglandin F2α: Involved in the regulation of reproductive processes and used in veterinary medicine for inducing labor in animals.
Prostaglandin I2: Known for its potent vasodilatory and anti-platelet aggregation effects, used in the treatment of pulmonary arterial hypertension.
Prostaglandin E2 is unique in its broad range of physiological effects and its extensive use in both clinical and research settings.
属性
分子式 |
C20H32O5 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
(E)-7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+ |
InChI 键 |
XEYBRNLFEZDVAW-RTYMFESYSA-N |
手性 SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1C/C=C/CCCC(=O)O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


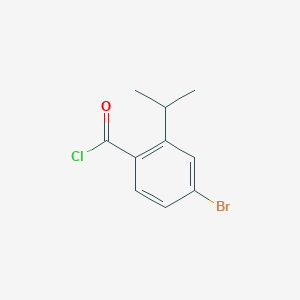
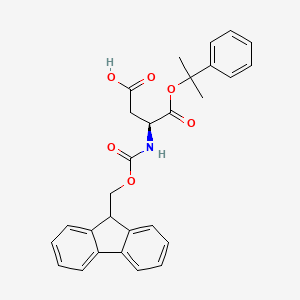
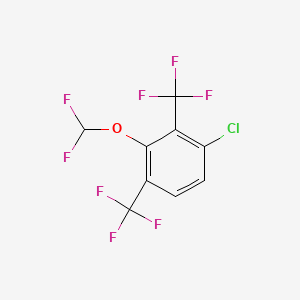
![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
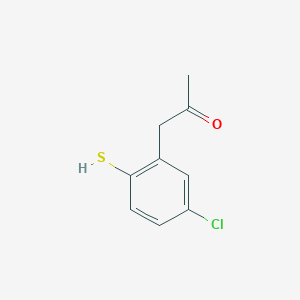
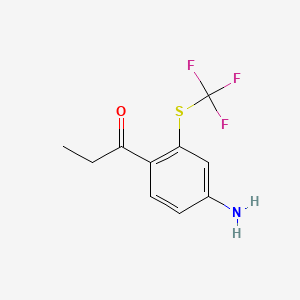
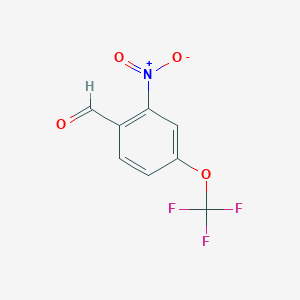
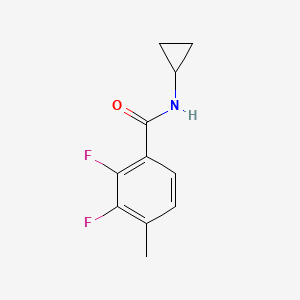
![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)


